6-Morpholinonicotinaldehyde
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Overview
Description
Sp-Adenosine-5’-O-(1-thiodiphosphate) (sodium salt) is an isomer of the sulfur-containing nucleotide derivative ADP-α-S. This compound functions as an inhibitor of phosphorylase kinase with an inhibition constant (Ki) of 0.53 µM . It is known for promoting the aggregation of isolated human platelets and inducing relaxation in carbamoylcholine-precontracted guinea pig taenia coli .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sp-Adenosine-5’-O-(1-thiodiphosphate) (sodium salt) involves the esterification of adenosine with thiodiphosphoric acid. The reaction typically requires a controlled environment with specific reagents and catalysts to ensure the correct isomer is produced .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors to maintain precise reaction conditions. The process includes purification steps such as crystallization and chromatography to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
Sp-Adenosine-5’-O-(1-thiodiphosphate) (sodium salt) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols .
Scientific Research Applications
Sp-Adenosine-5’-O-(1-thiodiphosphate) (sodium salt) has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Functions as an inhibitor of phosphorylase kinase, making it useful in studies related to enzyme activity and regulation.
Medicine: Investigated for its potential therapeutic effects, particularly in platelet aggregation and muscle relaxation.
Industry: Utilized in the production of specialized biochemical reagents and pharmaceuticals.
Mechanism of Action
The compound exerts its effects by inhibiting phosphorylase kinase, an enzyme involved in glycogen metabolism. It binds to the catalytic and allosteric sites of the enzyme, preventing its activity. This inhibition leads to reduced phosphorylation of target proteins, affecting various cellular processes .
Comparison with Similar Compounds
Similar Compounds
Adenosine-5’-O-(2-thiodiphosphate): Another sulfur-containing nucleotide derivative with similar inhibitory effects on enzymes.
Adenosine-5’-O-(3-thiotriphosphate): An agonist of the purinergic P2Y1 receptor, involved in calcium mobilization.
Uniqueness
Sp-Adenosine-5’-O-(1-thiodiphosphate) (sodium salt) is unique due to its specific inhibition of phosphorylase kinase and its ability to promote platelet aggregation and muscle relaxation. These properties make it valuable in both research and potential therapeutic applications .
Properties
IUPAC Name |
6-morpholin-4-ylpyridine-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c13-8-9-1-2-10(11-7-9)12-3-5-14-6-4-12/h1-2,7-8H,3-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZEANTSDLFVWCK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=C2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380100 |
Source
|
Record name | 6-Morpholinonicotinaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173282-60-5 |
Source
|
Record name | 6-Morpholinonicotinaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(morpholin-4-yl)pyridine-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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